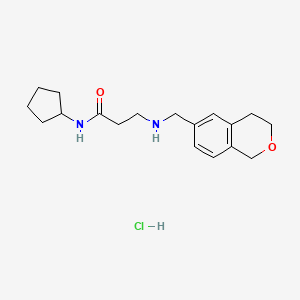

N-Cyclopentyl-3-(3,4-dihydro-1H-isochromen-6-ylmethylamino)propanamide;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

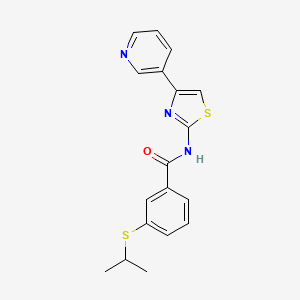

“N-Cyclopentyl-3-(3,4-dihydro-1H-isochromen-6-ylmethylamino)propanamide;hydrochloride” is a complex organic compound. It contains a cyclopentyl group, an isochromene group, and a propanamide group . The compound is a hydrochloride salt, which means it contains a chloride ion .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The isochromene group consists of a fused six-membered benzene ring and a five-membered oxygen-containing ring. The cyclopentyl group is a five-membered carbon ring, and the propanamide group contains a carbonyl (C=O) and an amine (NH2) on a three-carbon chain .Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. The isochromene could potentially undergo electrophilic aromatic substitution reactions typical of benzene rings. The amide group might be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents. The hydrochloride salt form might also influence its solubility and stability .Aplicaciones Científicas De Investigación

Chemical Stability and Interaction Studies

Cyclopentolate hydrochloride, a compound structurally related to the specified chemical, has been studied for its degradation kinetics in alkaline solutions. The degradation process follows first-order kinetics, with phenylacetic acid and α-(1-hydroxycyclopentyl)benzeneacetic acid identified as degradation products. These findings contribute to understanding the chemical stability of related compounds in pharmaceutical formulations (Roy, 1995). Furthermore, the interaction of cyclopentolate with cyclodextrins, which form stoichiometric complexes, alters the rate of degradation, showcasing the potential for enhancing the stability of similar compounds through complexation (Roy, 1996).

Synthetic Applications

N-acyl- and N-sulfonylformamidines, derived from reactions involving cyanamides and carbodiimides, highlight the versatility of these reagents in synthesizing a variety of functional groups. This research shows potential pathways for the synthesis of related compounds, demonstrating the broad applicability of these methodologies in organic synthesis (Hellmann et al., 2013).

Enzymatic Inhibition Studies

Cyanamide, a simple compound related to the chemical , has been explored for its ability to inhibit aldehyde dehydrogenase in the brain and liver, offering insights into the potential biochemical applications or effects of similar compounds. This study reveals the significant impact of structural analogs on enzymatic activity, which could guide the design of new therapeutic agents (Deitrich et al., 1976).

Neuroprotective Agents

N-acylaminophenothiazines have been identified as neuroprotective agents with multifunctional activities, including selective inhibition of butyrylcholinesterase and protection against oxidative stress. This research suggests that compounds with similar functionalities could serve as potential treatments for neurodegenerative diseases like Alzheimer's (González-Muñoz et al., 2011).

Antiviral Properties

Research into carbocyclic 5'-nor-2'-deoxyguanosine and related purine derivatives, including compounds synthesized from cyclopentenylamine hydrochloride, has explored their potential antiviral properties. Although these specific compounds showed a lack of activity against various viruses, the study highlights the importance of phosphorylation for biological activity, providing a foundation for the development of more effective antiviral agents (Patil et al., 1992).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future research directions for this compound would depend on its intended applications. If it shows promising biological activity, it could be further optimized and studied in preclinical and clinical trials. Alternatively, if it has interesting chemical properties, it could be studied in the context of material science or chemical synthesis .

Propiedades

IUPAC Name |

N-cyclopentyl-3-(3,4-dihydro-1H-isochromen-6-ylmethylamino)propanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2.ClH/c21-18(20-17-3-1-2-4-17)7-9-19-12-14-5-6-16-13-22-10-8-15(16)11-14;/h5-6,11,17,19H,1-4,7-10,12-13H2,(H,20,21);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUBMANPHHKHGFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CCNCC2=CC3=C(COCC3)C=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-(2,4-dimethylthiazole-5-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2945582.png)

![2-((2-methylbenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2945583.png)

![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B2945585.png)

![6-Oxabicyclo[3.2.1]octan-1-ylmethanamine;hydrochloride](/img/structure/B2945591.png)

![diethyl 2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2945599.png)

![6-(Difluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B2945601.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2945602.png)

![(2Z)-3-(4-fluorophenyl)-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2945603.png)